molecular formula C22H20N2O4S B4113994 N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Cat. No. B4113994
M. Wt: 408.5 g/mol
InChI Key: MXNGHXDIBODPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea, also known as DMPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. DMPTU belongs to the class of thiourea derivatives, which have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to possess a range of biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea induces apoptosis and inhibits cell proliferation by modulating various signaling pathways. In addition, N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been reported to possess antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is also relatively easy to synthesize and has been shown to possess low toxicity in animal studies. However, one of the main limitations of N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea should focus on elucidating its exact mechanism of action and identifying its molecular targets. Additionally, further studies are needed to evaluate the efficacy and safety of N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea in preclinical and clinical trials. Finally, N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea derivatives with improved solubility and bioavailability should be developed to enhance its therapeutic potential.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been reported to exhibit antiviral activity against several viruses, including influenza A virus and herpes simplex virus.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-methoxydibenzofuran-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-25-18-9-8-13(10-21(18)27-3)23-22(29)24-16-12-19-15(11-20(16)26-2)14-6-4-5-7-17(14)28-19/h4-12H,1-3H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNGHXDIBODPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.